(4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
- Structure-Activity Relationship (SAR) : Analogue screening revealed that specific modifications, such as halogen substitution near the fluorophenyl moiety and positional methyl or ethyl groups, influenced inhibitory effects on both ENT1 and ENT2. Compound 3c emerged as the most potent inhibitor .
- Screening : These compounds were screened for in vitro cytotoxicity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed .
- Novel Derivatives : Novel derivatives, including pyrazolopyrimidin-4-one derivatives, have been synthesized and evaluated for their cytotoxicity against tumor cell lines. These derivatives exhibit potent antitumor activity.
- Compound : Among the tested compounds, 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole (159) demonstrated excellent antitubercular activity with a minimum inhibitory concentration (MIC) of 6.16 μM .
- Irreversible Inhibition : Similar to FPMINT, compound 3c was found to be an irreversible and non-competitive inhibitor of ENT1 and ENT2. Molecular docking analysis provided insights into its binding site .
Equilibrative Nucleoside Transporters (ENTs) Inhibition
Cytotoxic Activity Against Cancer Cells
Anticancer Applications
Antitubercular Activity
Molecular Docking Analysis
Cell Viability and Protein Expression
Mechanism of Action
Target of Action
The primary target of the compound (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This interaction results in changes in the uptake of nucleosides, which are essential for nucleotide synthesis and other cellular functions .
Biochemical Pathways
The compound (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone affects the nucleoside transport pathways. By inhibiting ENTs, it disrupts the normal function of these transporters, leading to changes in nucleotide synthesis and adenosine function .
Pharmacokinetics
It is known that the compound is an irreversible and non-competitive inhibitor of ents . This suggests that it may have a long-lasting effect once administered.
Result of Action
The molecular and cellular effects of (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone’s action include reduced uptake of nucleosides due to inhibition of ENTs . This can affect various cellular functions, including nucleotide synthesis and regulation of adenosine function .
Safety and Hazards
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-18-10-12(16-17-18)14(21)20-8-6-19(7-9-20)13-5-3-2-4-11(13)15/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNBQKQLRUVBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone |
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